6-Bromo-2,3-dihydrobenzofuran-5-ol

Medicinal chemistry Structure–activity relationship Anti‑inflammatory agents

6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS 40492-53-3) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran class. Its molecular structure comprises a fused benzene–dihydrofuran ring system substituted with a bromine atom at the 6‑position and a hydroxyl group at the 5‑position, yielding a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g/mol.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 40492-53-3
Cat. No. B3265384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dihydrobenzofuran-5-ol
CAS40492-53-3
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1COC2=CC(=C(C=C21)O)Br
InChIInChI=1S/C8H7BrO2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,10H,1-2H2
InChIKeyVSIXVCKSNOWMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS 40492-53-3): A Brominated Dihydrobenzofuran Scaffold for Targeted Lead Optimization


6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS 40492-53-3) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran class. Its molecular structure comprises a fused benzene–dihydrofuran ring system substituted with a bromine atom at the 6‑position and a hydroxyl group at the 5‑position, yielding a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g/mol [1]. The compound is utilized as a synthetic intermediate and as a core scaffold in medicinal chemistry programs, particularly where halogen‑directed reactivity or bromine‑dependent target engagement is required [2].

Why 6-Bromo-2,3-dihydrobenzofuran-5-ol Cannot Be Trivially Replaced by Unsubstituted or Other Halo-Analogs


Within the 2,3-dihydrobenzofuran-5-ol class, substituent identity and position dictate both synthetic utility and biological readout. The 6‑bromo substituent confers distinct electronic and steric properties compared to the parent 2,3‑dihydrobenzofuran-5-ol (CAS 40492-52-2) or alternative halo‑derivatives . Structure–activity relationship analyses across dihydrobenzofuran series demonstrate that bromine and hydroxyl groups cooperatively enhance anti‑inflammatory and anticancer effects, whereas their absence or replacement with other halogens alters potency and target selectivity [1]. Consequently, substituting the 6‑bromo‑5‑hydroxy scaffold with a non‑brominated or differently halogenated analog may compromise both synthetic intermediate performance and downstream biological outcomes.

Quantitative Differentiation of 6-Bromo-2,3-dihydrobenzofuran-5-ol Against Structural Analogs


Bromine Substitution Enhances Biological Activity Relative to Non‑Halogenated Parent Scaffold

In a structure–activity relationship study of benzofuran and dihydrobenzofuran derivatives, compounds possessing both bromine and hydroxyl substituents exhibited enhanced anti‑inflammatory and anticancer activity relative to unsubstituted or fluorine‑only analogs [1]. While the study did not directly evaluate 6‑bromo‑2,3‑dihydrobenzofuran‑5‑ol, it provides class‑level evidence that bromine at the 6‑position contributes to improved biological potency.

Medicinal chemistry Structure–activity relationship Anti‑inflammatory agents

Bromine‑Directed Reactivity Enables Palladium‑Catalyzed Cross‑Coupling That Is Inaccessible with Non‑Halogenated 2,3‑Dihydrobenzofuran‑5‑ol

The 6‑bromo substituent serves as a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling diversification at the 6‑position. In contrast, the non‑brominated parent compound 2,3‑dihydrobenzofuran‑5‑ol (CAS 40492-52-2) lacks this reactive site, limiting its utility as an intermediate for structure–activity relationship exploration [1].

Synthetic methodology Cross‑coupling C–C bond formation

Increased Molecular Weight and Lipophilicity (XLogP3 = 2.3) Drive Altered ADMET Profile Versus Parent Scaffold

6‑Bromo‑2,3‑dihydrobenzofuran‑5‑ol exhibits a calculated XLogP3 of 2.3 and a topological polar surface area of 29.5 Ų [1]. These values are substantially higher than those of the non‑brominated comparator 2,3‑dihydrobenzofuran‑5‑ol, which has a molecular weight of 136.15 g/mol and lower lipophilicity . The increased lipophilicity may enhance membrane permeability but also alters aqueous solubility and metabolic liability.

Physicochemical properties Drug‑likeness ADMET

Bromine Substituent Contributes to BET Bromodomain Selectivity in 2,3‑Dihydrobenzofuran Series

A series of 2,3‑dihydrobenzofurans has been optimized as BET bromodomain inhibitors with >1000‑fold selectivity for BD2 over BD1 [1]. While 6‑bromo‑2,3‑dihydrobenzofuran‑5‑ol was not the lead compound in that study, the SAR indicates that halogen substituents (including bromine) at the 5‑ and 6‑positions are critical for achieving the observed selectivity profile. This class‑level inference supports the strategic value of the brominated scaffold in BET inhibitor programs.

BET inhibitors Bromodomain selectivity Epigenetics

High‑Impact Research and Industrial Applications for 6‑Bromo‑2,3‑dihydrobenzofuran‑5‑ol


Synthesis of Ortho‑Methoxylated Phenethylamine Derivatives via Claisen Rearrangement

6‑Bromo‑2,3‑dihydrobenzofuran‑5‑ol is employed as a key intermediate in the one‑pot Claisen rearrangement/O‑methylation sequence leading to ortho‑methoxylated phenylisopropylamines, which are potent serotonin agonists [1]. The bromine atom remains intact through the rearrangement, enabling further functionalization.

BET Bromodomain Inhibitor Lead Optimization

Based on SAR data demonstrating that 2,3‑dihydrobenzofurans with appropriate halogen substitution achieve >1000‑fold BD2 selectivity [1], the 6‑bromo‑5‑hydroxy scaffold can be utilized as a starting point for the design of next‑generation BET inhibitors targeting inflammatory and oncologic indications.

Palladium‑Catalyzed Diversification for Structure–Activity Relationship Studies

The 6‑bromo substituent enables Suzuki–Miyaura, Buchwald–Hartwig, and related cross‑coupling reactions at the 6‑position of the dihydrobenzofuran core [1][2]. This allows medicinal chemists to rapidly explore substituent effects while retaining the 5‑hydroxy group for additional derivatization or hydrogen‑bonding interactions.

Anti‑Inflammatory Drug Discovery Leveraging Bromine‑Dependent Potency

SAR analyses indicate that benzofuran derivatives bearing both bromine and hydroxyl groups exhibit enhanced inhibition of inflammatory mediators (IL‑6, CCL2, PGE₂) compared to non‑brominated analogs [1]. The compound therefore serves as a rational intermediate for the synthesis of novel anti‑inflammatory agents.

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